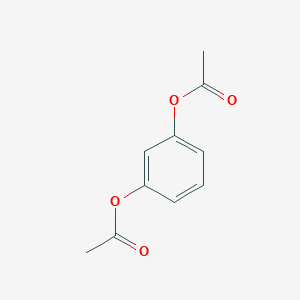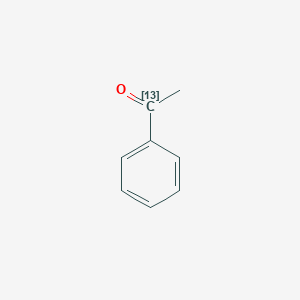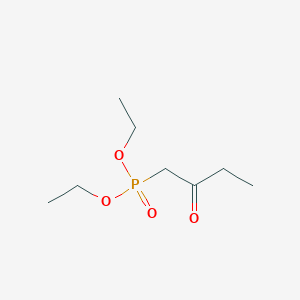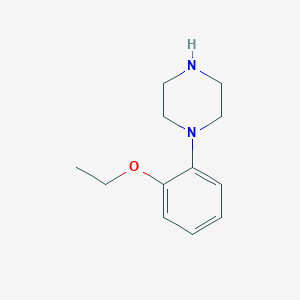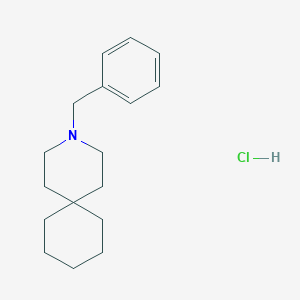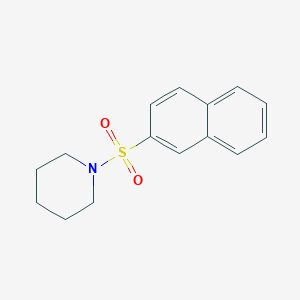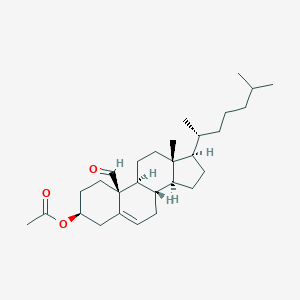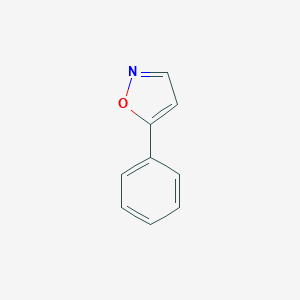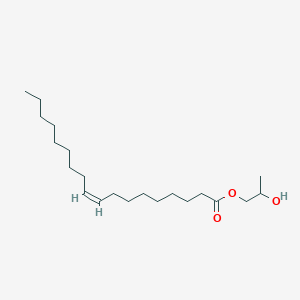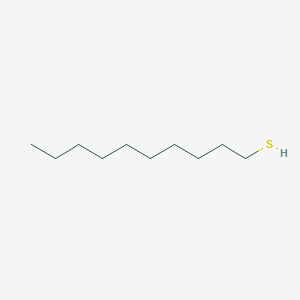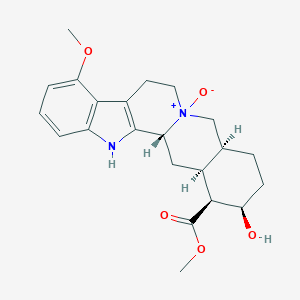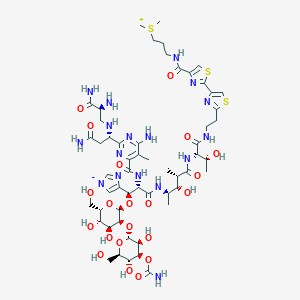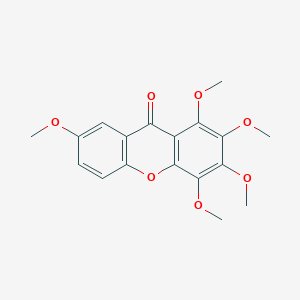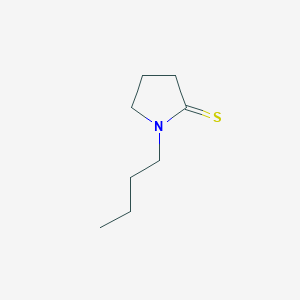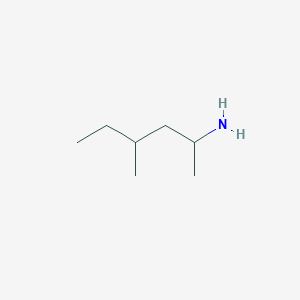
1,3-Dimethylpentylamine
説明
Synthesis Analysis
The synthesis of compounds similar to 1,3-Dimethylpentylamine often involves complex chemical reactions, including the use of arylamine-type molecules. For example, the synthesis and characteristics of triphenylamine, a molecule with some similarities to 1,3-Dimethylpentylamine, have been discussed extensively. Different methods and mechanisms for the production of these molecules have been presented, highlighting the role of high-performance liquid chromatography (HPLC) in their analysis and purification processes (Manifar & Rohani, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 1,3-Dimethylpentylamine is pivotal in determining their physical and chemical properties. Although specific studies on 1,3-Dimethylpentylamine's molecular structure are scarce, research on related compounds provides insight into how the structure influences their behavior. For instance, the structural analysis of aminoethylcysteine ketimine decarboxylated dimer reveals its antioxidant properties and reactivity against oxygen and nitrogen reactive species, suggesting similar potential characteristics for 1,3-Dimethylpentylamine (Macone et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 1,3-Dimethylpentylamine and its derivatives can be complex, involving multiple pathways and mechanisms. For example, the formation and destruction of N-nitrosodimethylamine in water provide insights into the kinetic and mechanistic aspects of reactions that could be relevant to 1,3-Dimethylpentylamine. This includes the interactions with various disinfectants and the rate constants for these reactions, which are crucial for understanding the chemical behavior of similar compounds (Sharma, 2012).
Physical Properties Analysis
The physical properties of a compound like 1,3-Dimethylpentylamine are influenced by its molecular structure. These properties include solubility, boiling and melting points, and vapor pressure. Research on similar compounds, such as xylan derivatives, helps elucidate how structural variations can affect these physical properties, offering potential insights into the behavior of 1,3-Dimethylpentylamine in various conditions (Petzold-Welcke et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,3-Dimethylpentylamine, including reactivity, stability, and degradation pathways, are essential for its application in various fields. Studies on the synthesis and characterization of arsenic compounds, for example, provide a framework for understanding the synthesis, stability, and reactivity of similar organic compounds. These insights are crucial for the development and application of 1,3-Dimethylpentylamine in scientific and industrial contexts (Cullen et al., 2016).
科学的研究の応用
Stimulant in Dietary Supplements : 1,3-Dimethylpentylamine is commonly used as a stimulant in dietary supplements. It's marketed for enhancing athletic performance, aiding weight loss, and improving brain function. However, the safety and efficacy of 1,3-Dimethylpentylamine in these applications are subject to debate, and there have been concerns regarding its toxicity and adverse health effects (Cohen et al., 2015).
Anticancer Properties : Research has explored the use of 1,3-Dimethylpentylamine in the synthesis of anticancer platinum complexes. These complexes have shown effective antiproliferative properties on the MCF-7 cell line, suggesting potential applications in cancer treatment (Ramezani et al., 2021).
Blood Pressure and Health Markers : Studies have investigated the impact of dietary supplements containing 1,3-Dimethylpentylamine on blood pressure and other markers of health. While some studies indicate minimal changes in bloodborne markers of health following chronic ingestion, others note a transient increase in blood pressure following oral ingestion. These findings suggest the need for further research to understand the health implications fully (Whitehead et al., 2012).
Presence in Geranium Plants : The origin of 1,3-Dimethylpentylamine has been a subject of investigation, with some claiming it naturally occurs in geranium plants. However, several studies have found no detectable levels of 1,3-Dimethylpentylamine in geranium or Pelargonium species, challenging claims of its natural origin and suggesting it is a synthetic compound (Austin et al., 2014).
Regulatory and Safety Concerns : Given its stimulant properties and potential health risks, 1,3-Dimethylpentylamine has faced regulatory scrutiny. Its use in dietary supplements has been banned or restricted in several countries due to concerns over safety, adverse effects, and a lack of data on safe consumption levels (Dunn, 2017).
Illegal Presence in Sports Nutrition : The presence of 1,3-Dimethylpentylamine in sports nutrition and dietary supplements has been confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy. Its illegal addition to these products is due to its classification as an unapproved medicinal compound and its associated health risks (Monakhova et al., 2014).
Safety And Hazards
1,3-Dimethylpentylamine can raise blood pressure and lead to cardiovascular problems ranging from shortness of breath and tightening in the chest to heart attack . The FDA considers any dietary supplement containing DMBA to be “adulterated” and its use has been linked to several reports of serious, life-threatening side effects .
特性
IUPAC Name |
4-methylhexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRDLICUYEDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861715 | |
| Record name | 4-Methyl-2-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
132.5 °C | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7655 g/cu cm at 20 °C | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels. | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,3-Dimethylpentylamine | |
Color/Form |
Liquid | |
CAS RN |
105-41-9 | |
| Record name | 1,3-Dimethylamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylhexaneamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLHEXANEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



